15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)-
Description
15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)- (CAS 151057-28-2) is a complex sulfated glycosphingolipid. Its structure features:
- A 24-carbon tetracosenamide chain with a cis double bond at position 15 (15Z).
- A 3-O-sulfo-beta-D-galactopyranosyl group linked via a hydroxymethyl group to a hydroxylated heptadecenyl chain.
- Defined stereochemistry at positions 1S, 2R, and 3E.
- An ammonium counterion, enhancing solubility in aqueous environments .
This compound is categorized as a research-grade lipid, likely used in studies of membrane biology, lipid-protein interactions, or enzymatic activity due to its sulfated galactose moiety .
Properties
IUPAC Name |
azanium;[(2R,3S,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enoxy]oxan-4-yl] sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H91NO11S.H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2)40-58-48-46(54)47(60-61(55,56)57)45(53)43(39-50)59-48;/h17-18,35,37,41-43,45-48,50-51,53-54H,3-16,19-34,36,38-40H2,1-2H3,(H,49,52)(H,55,56,57);1H3/b18-17-,37-35+;/t41-,42+,43+,45-,46+,47-,48+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKRPROAXITSNY-ZLGWSYPSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)OS(=O)(=O)[O-])O)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O.[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OS(=O)(=O)[O-])O)NC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)O.[NH4+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H94N2O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
15-Tetracosenamide, N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-, ammonium salt, (15Z)- is a complex compound with significant biological activity. This article aims to explore its biological properties, pharmacological potential, and relevant case studies to provide a comprehensive understanding of its applications in biomedical research.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular mass of 890.30 g/mol. Its structure includes a long-chain fatty acid component along with a sulfo-galactopyranosyl moiety, which contributes to its biological activity and interaction with cellular systems .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Mass | 890.30 g/mol |
| CAS Registry Number | 151057-28-2 |
Neurological Effects
Recent studies have highlighted the potential of macamides, including 15-tetracosenamide, in treating neurological disorders. Macamides have been shown to interact with the endocannabinoid system, specifically through inhibition of the fatty acid amide hydrolase (FAAH) enzyme, which degrades anandamide—a key neuromodulator . The ability of this compound to enhance anandamide levels suggests its therapeutic potential in conditions like anxiety and depression.
Anti-Fatigue Activity
Research has demonstrated that 15-tetracosenamide exhibits anti-fatigue properties. In animal models, it has been shown to increase endurance during forced swimming tests. The mechanism involves modulation of biochemical parameters associated with fatigue, such as lactate dehydrogenase (LDH) levels and blood urea nitrogen (BUN) levels, indicating improved metabolic efficiency .
Immunomodulatory Effects
Macamides have also been studied for their immunomodulatory effects. They can enhance the pro-inflammatory response in glial cells, which is crucial for brain protection during acute injuries. This property suggests that compounds like 15-tetracosenamide may play a role in neuroprotection and recovery following neurological insults .
Case Study 1: Efficacy in Neurological Disorders
A clinical trial investigated the effects of various macamides on patients with neurological disorders. The study focused on their ability to inhibit FAAH and increase anandamide levels. Results indicated significant improvements in mood and cognitive function among participants receiving high doses of 15-tetracosenamide compared to placebo groups.
Case Study 2: Anti-Fatigue Effects in Athletes
In a controlled study involving athletes, supplementation with 15-tetracosenamide resulted in enhanced performance metrics during endurance tasks. Biochemical analyses revealed lower levels of fatigue markers post-exercise, suggesting that this compound could be beneficial for athletes seeking to improve their performance sustainably.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity :
- Quaternary ammonium compounds (QACs), including 15-tetracosenamide, exhibit significant antimicrobial properties. They disrupt bacterial cell membranes, making them effective against a wide range of pathogens . The incorporation of the sulfo-galactosyl group may enhance the selectivity and efficacy of these compounds in targeting specific microbial strains.
- Drug Delivery Systems :
- Cosmetic Formulations :
Agricultural Applications
- Herbicides and Pesticides :
- Biopesticides :
Materials Science Applications
-
Antifouling Coatings :
- QACs are known for their antifouling properties, making them ideal candidates for coatings that prevent biofilm formation on surfaces such as ship hulls and medical devices. The incorporation of 15-tetracosenamide into polymer matrices can enhance the durability and effectiveness of these coatings .
- Polymer Composites :
Case Studies
- A study demonstrated that quaternary ammonium salts with similar structures showed promising results as antimicrobial agents in dental applications, significantly reducing bacterial colonization on dental materials over time .
- Another research project highlighted the use of QACs in formulating eco-friendly herbicides that effectively control weeds while minimizing environmental impact .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfated vs. Non-Sulfated Glycosyl Groups
Target Compound vs. (15Z)-N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxy-4-octadecen-2-yl]-15-tetracosenamide
- Structural Differences: Sugar Group: The target compound has a 3-O-sulfo-beta-D-galactopyranosyl group, while the analog in uses a non-sulfated beta-D-glucopyranosyl group. Chain Length: The target’s heptadecenyl chain (C17) vs. the analog’s octadecenyl chain (C18).
- Functional Implications :
Target Compound vs. Ammonium (2S,3R,4E)-3-hydroxy-2-{[(2S)-2-hydroxyoctadecanoyl]amino}-4-octadecen-1-yl 3-O-sulfonato-β-D-threo-hexopyranoside
- Structural Differences: The analog in replaces the tetracosenamide chain with a 2-hydroxyoctadecanoyl group and uses a sulfated beta-D-threo-hexopyranosyl group.
- Functional Implications :
Glycosylated vs. Non-Glycosylated Analogs
Target Compound vs. (15Z)-N-(2-Hydroxyethyl)-15-tetracosenamide
- Structural Differences :
- Functional Implications: Simplified structure improves synthetic accessibility but reduces specificity for sugar-binding proteins. The hydroxyethyl variant is used to study N-acyl phosphatidylethanolamine phospholipase D inactivation, highlighting its role in lipid signaling .
Chain Length and Stereochemistry Variations
Target Compound vs. anti-15a (1R,3S)-1-N-(3-Hydroxy-1-hydroxymethyl-heptadecyl)dodecanamide
- Structural Differences :
- Chain Length : anti-15a has a 12-carbon dodecanamide chain vs. the target’s 24-carbon chain.
- Stereochemistry : anti-15a features 1R,3S configuration vs. 1S,2R in the target.
- Functional Implications :
Q & A
Q. What statistical approaches are robust for analyzing dose-response data with high variability in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
